(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid
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Overview
Description
(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid: is an organoboron compound with the molecular formula C8H8BNO2 and a molecular weight of 160.97 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to introduce a boronic acid group directly onto the pyridine ring.
Industrial Production Methods: Industrial production methods for (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borohydrides .
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling: (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: This compound can be used to attach biomolecules to surfaces or other molecules through boronic acid chemistry.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridinyl group.
2-Pyridinylboronic Acid: Similar but lacks the prop-1-yn-1-yl substituent.
3-Pyridinylboronic Acid: Similar but with the boronic acid group at the 3-position instead of the 2-position.
Uniqueness: (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids .
Properties
Molecular Formula |
C8H8BNO2 |
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Molecular Weight |
160.97 g/mol |
IUPAC Name |
(4-prop-1-ynylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6,11-12H,1H3 |
InChI Key |
BJZZMNPLAVTTCW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=C1)C#CC)(O)O |
Origin of Product |
United States |
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